

physical properties of 2-Amino-3-bromo-5,6-dimethylpyridine

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Compound of Interest

Compound Name: 2-Amino-3-bromo-5,6-dimethylpyridine

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An In-depth Technical Guide to the Physical Properties of **2-Amino-3-bromo-5,6-dimethylpyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-bromo-5,6-dimethylpyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex, biologically active molecules for the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physical and spectroscopic properties is fundamental for its effective utilization, ensuring purity, consistent reactivity, and safety in handling. This guide provides a comprehensive overview of the known physical characteristics of this compound and outlines authoritative, field-proven methodologies for its empirical characterization. By synthesizing available data with established analytical principles, this document serves as a practical resource for researchers, enabling them to confidently assess and utilize this versatile chemical intermediate.

Molecular Identity and Core Physical Characteristics

2-Amino-3-bromo-5,6-dimethylpyridine (CAS No. 161091-49-2) is a heterocyclic aromatic amine.[1][2] The strategic placement of amino, bromo, and methyl functional groups on the pyridine ring imparts a unique electronic and steric profile, making it a valuable precursor in medicinal chemistry and material science.[1] While comprehensive data for this specific isomer

is not extensively published, we can consolidate known information and draw reliable inferences from closely related analogues.

The foundational properties of the compound are summarized below.

Property	Value	Source
Chemical Formula	C ₇ H ₉ BrN ₂	[1][2]
Molecular Weight	201.06 g/mol	[2]
CAS Number	161091-49-2	[1][2]
Appearance	Slight yellow to yellow crystalline powder	[1]
Purity (Typical)	≥ 99% (by GC)	[1]
Canonical SMILES	<chem>CC1=C(C(=C(N=C1)N)Br)C</chem>	[2]
InChIKey	PZIWHEZMEJMLP-UHFFFAOYSA-N	[2]

Thermal Properties and Solubility Profile: An Evidence-Based Approach

Direct experimental data for the melting point and solubility of **2-Amino-3-bromo-5,6-dimethylpyridine** is limited. However, we can establish a scientifically sound estimation by examining its structural isomer, 2-Amino-5-bromo-4,6-dimethylpyridine (CAS No. 89856-44-0), for which data is available.

Melting Point

The reported melting point for the isomer 2-Amino-5-bromo-4,6-dimethylpyridine is 144-148 °C. [3][4] Both isomers possess the same molecular weight and functional groups capable of hydrogen bonding (the amino group) and dipole-dipole interactions (the C-Br bond and the pyridine ring). The primary difference lies in the substitution pattern, which affects the crystal lattice packing efficiency. It is reasonable to hypothesize that the melting point of **2-Amino-3-**

bromo-5,6-dimethylpyridine will be in a similar range. Minor deviations will arise from differences in intermolecular forces dictated by the specific arrangement of substituents.

Boiling Point

Boiling point data for this class of compounds is often not reported, as they may be prone to decomposition at the high temperatures required for boiling under atmospheric pressure. Distillation, if necessary, would likely be performed under high vacuum.

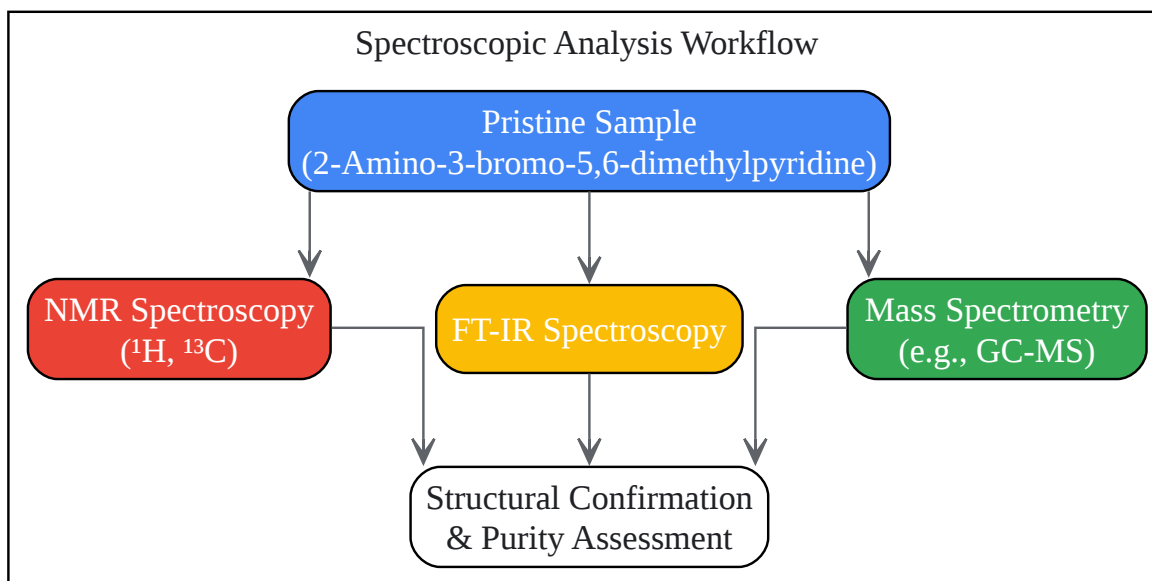
Solubility

The isomer 2-Amino-5-bromo-4,6-dimethylpyridine is reported to be soluble in chloroform and methanol.[4] This provides a strong basis for predicting the solubility of **2-Amino-3-bromo-5,6-dimethylpyridine**.

- **Rationale:** The molecule exhibits both polar and non-polar characteristics. The pyridine ring, amino group, and bromine atom introduce polarity and the capacity for hydrogen bonding, favoring solubility in polar protic (e.g., methanol) and polar aprotic (e.g., chloroform) solvents. The two methyl groups and the aromatic ring itself contribute non-polar character.
- **Predicted Solubility:**
 - **High Solubility:** Expected in polar organic solvents like Methanol, Ethanol, Chloroform, and Ethyl Acetate.
 - **Limited Solubility:** Expected in non-polar solvents such as hexanes or toluene.
 - **Poor Solubility:** Expected in water, due to the dominance of the non-polar aromatic and methyl groups over the polar amino group.

Spectroscopic Characterization Workflow

Structural verification and purity assessment are critically dependent on spectroscopic analysis. The following section details the standard protocols and expected spectral features for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).



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Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

Experimental Protocol (¹H NMR):

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to resolve N-H protons.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Analysis: Integrate the signals and determine the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

Expected ¹H NMR Spectral Features: While no direct spectrum is available for this isomer, we can predict the key signals based on known data for related compounds like 2-Amino-3-bromo-6-methylpyridine and 2-Amino-3-bromo-5-methylpyridine.^{[5][6]}

- Aromatic Proton (1H): A single singlet is expected for the proton at the C4 position. Its chemical shift would likely be in the range of δ 7.0-8.0 ppm.
- Amino Protons (2H): A broad singlet corresponding to the -NH₂ group, typically in the range of δ 4.5-6.0 ppm. The chemical shift can vary significantly with concentration and solvent.
- Methyl Protons (3H + 3H): Two distinct singlets for the two non-equivalent methyl groups at C5 and C6. These would likely appear in the upfield region, around δ 2.2-2.5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol (ATR-FTIR):

- Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.
- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
- Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Expected FT-IR Absorption Bands: Based on studies of similar aminobromopyridines, the following characteristic vibrations are expected.^[7]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3450 - 3300	N-H Symmetric & Asymmetric Stretch	Primary Amine (-NH ₂)
3100 - 3000	C-H Aromatic Stretch	Pyridine Ring
2980 - 2850	C-H Aliphatic Stretch	Methyl (-CH ₃)
1640 - 1590	C=C and C=N Ring Stretching	Pyridine Ring
1620 - 1550	N-H Scissoring (Bending)	Primary Amine (-NH ₂)
1100 - 1000	C-Br Stretch	Aryl Bromide

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Experimental Protocol (GC-MS):

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate).
- **Injection:** Inject a small volume of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any volatile impurities.
- **Ionization:** Electron Ionization (EI) is a standard method for this type of analysis.
- **Analysis:** Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic isotopic patterns.

Expected Mass Spectrum Features:

- **Molecular Ion (M⁺):** The most critical feature is the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion:
 - m/z ≈ 200 (for the molecule containing ⁷⁹Br)

- $m/z \approx 202$ (for the molecule containing ^{81}Br)
- Fragmentation: Common fragmentation pathways may include the loss of a bromine atom ($[\text{M}-\text{Br}]^+$) or a methyl group ($[\text{M}-\text{CH}_3]^+$).

Safety and Handling

Proper handling is essential for ensuring laboratory safety.

- Hazards: This compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2]
- Precautions:
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Handle in a well-ventilated area or a chemical fume hood.
 - Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0 - 8 °C.[1]

Conclusion

2-Amino-3-bromo-5,6-dimethylpyridine is a valuable chemical intermediate whose physical properties are consistent with its structure as a substituted aromatic amine. While a complete experimental dataset for this specific isomer is not publicly available, a robust and scientifically sound profile can be constructed through analysis of its structural analogues. This guide provides the foundational knowledge and methodological framework for researchers to confidently identify, handle, and utilize this compound in their synthetic endeavors. The outlined spectroscopic protocols serve as a self-validating system for confirming the identity and purity of the material, which is the cornerstone of reproducible and reliable scientific research.

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